molecular formula C9H6N6O3 B3059601 1,3,5-Triazine, 2,4,6-tris(cyanomethoxy)- CAS No. 891-64-5

1,3,5-Triazine, 2,4,6-tris(cyanomethoxy)-

Cat. No. B3059601
CAS RN: 891-64-5
M. Wt: 246.18 g/mol
InChI Key: GBJMWHBPMHYWGE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 1,3,5-Triazine, 2,4,6-tris(cyanomethoxy)- is C~9~H~6~N~6~O~3~ , with an average mass of 246.182 Da and a monoisotopic mass of 246.050140 Da . The compound’s structure consists of a central triazine ring with three cyanomethoxy groups attached at different positions.

Scientific Research Applications

Antitumor Activity

1,3,5-Triazine derivatives, specifically analogues with cyanomethyl substituents, have demonstrated significant cytotoxicity against various tumor cell lines. The cyanomethyl analogue of trimelamol, a triazine derivative, showed the most favorable cytotoxic profile, highlighting its potential in tumor inhibition (Jarman et al., 1993).

Magnetic Behavior of Dendrimeric Complexes

Studies on dendrimeric melamine cored complexes, including 1,3,5-triazine derivatives, have shown their application in understanding magnetic behaviors. These complexes, featuring Fe(III) and Cr(III) capped with salen/saloph, offer insights into the magnetic properties of such materials (Uysal & Koç, 2010).

Applications in Medicinal Chemistry and Catalysis

1,3,5-Triazines are versatile in medicinal chemistry, serving as chelating agents, liquid crystals, metal complexes, and hydrogenation catalysts. Their ease of manipulation and low cost make them ideal for combinatorial library scaffolds (Giacomelli & Porcheddu, 2008).

Uses in Synthetic Organic Chemistry

Triazines, including 1,3,5-triazines, have found various applications in organic synthesis. They act as chlorinating and oxidizing agents, contributing significantly to the development of new synthetic methods (Cunha et al., 2006).

Star-Shaped Compounds for Charge Transfer Studies

The 1,3,5-triazine derivatives, particularly those with styryl or oligo(phenylenevinylene) chains, are used in studying intramolecular charge transfer. These star-shaped compounds show potential in understanding electron donor and acceptor behaviors in molecular systems (Meier, Holst & Oehlhof, 2003).

Synthesis and Characterization for Polymer Antioxidants

2,4,6-Tris(hydroxybenzylthio)triazines, synthesized from trithiocyanuric acid, formaldehyde, and hydroxyl benzene compounds, have shown utility as antioxidants in polymers and other high molecular weight materials. This demonstrates their importance in material science and polymer chemistry (Garman, 1981).

properties

IUPAC Name

2-[[4,6-bis(cyanomethoxy)-1,3,5-triazin-2-yl]oxy]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N6O3/c10-1-4-16-7-13-8(17-5-2-11)15-9(14-7)18-6-3-12/h4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBJMWHBPMHYWGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)OC1=NC(=NC(=N1)OCC#N)OCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201008645
Record name 2,2',2''-[1,3,5-Triazine-2,4,6-triyltris(oxy)]triacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201008645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-Triazine, 2,4,6-tris(cyanomethoxy)-

CAS RN

891-64-5
Record name 2,4,6-Tricyanomethoxy-s-triazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000891645
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',2''-[1,3,5-Triazine-2,4,6-triyltris(oxy)]triacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201008645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Crognale, SM O'Dell, TA Donovan - 2019 - core.ac.uk
The origin of the batch-to-batch inconsistency in flavor of Purgatory Beer Company’s Fiero Coconut Rum porter was investigated by extracting organic compounds from desirable and …
Number of citations: 3 core.ac.uk

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